Dimethyl 2,5-dibromoisophthalate
Overview
Description
Dimethyl 2,5-dibromoisophthalate is a chemical compound with the molecular formula C10H8Br2O4 and a molecular weight of 351.98 g/mol . It is a derivative of isophthalic acid, where two bromine atoms are substituted at the 2 and 5 positions, and the carboxylic acid groups are esterified with methanol . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Dimethyl 2,5-dibromoisophthalate can be synthesized through several methods. One common synthetic route involves the bromination of dimethyl isophthalate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) . The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions.
Industrial production methods may involve similar bromination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Dimethyl 2,5-dibromoisophthalate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The ester groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl 2,5-dibromoisophthalate has several applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 2,5-dibromoisophthalate involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules . The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Dimethyl 2,5-dibromoisophthalate can be compared with other brominated isophthalate derivatives, such as:
Dimethyl 2,4-dibromoisophthalate: Similar structure but with bromine atoms at the 2 and 4 positions.
Dimethyl 2,6-dibromoisophthalate: Bromine atoms at the 2 and 6 positions.
Dimethyl 3,5-dibromoisophthalate: Bromine atoms at the 3 and 5 positions.
The unique positioning of the bromine atoms in this compound can influence its reactivity and applications compared to these similar compounds .
Properties
IUPAC Name |
dimethyl 2,5-dibromobenzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O4/c1-15-9(13)6-3-5(11)4-7(8(6)12)10(14)16-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPAOHQBVHGERO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1Br)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626607 | |
Record name | Dimethyl 2,5-dibromobenzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1337958-87-8 | |
Record name | Dimethyl 2,5-dibromobenzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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